N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a benzodiazole and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the benzodiazole moiety through a condensation reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
Condensation Reactions:
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
- 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both benzodiazole and pyrazole moieties, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N6O3 |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H14N6O3/c1-9-6-13(20(22)23)18-19(9)8-14(21)15-7-12-16-10-4-2-3-5-11(10)17-12/h2-6H,7-8H2,1H3,(H,15,21)(H,16,17) |
InChI Key |
XAHKNBKJLREYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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